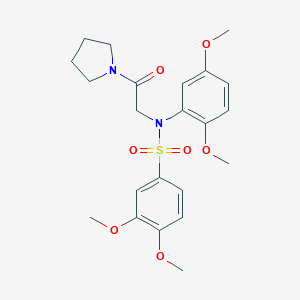

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide, also known as CEP-1347, is a synthetic compound that has shown potential therapeutic effects in various neurological disorders.

Mécanisme D'action

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide acts as a selective inhibitor of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated in response to various stress stimuli and plays a role in neuronal cell death. By inhibiting JNK, N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide prevents the activation of downstream signaling pathways that lead to cell death.

Biochemical and Physiological Effects:

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration. It has been shown to reduce neuronal cell death and improve motor function in animal models of Parkinson's disease and ALS. In addition, N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been shown to reduce amyloid-beta accumulation in a mouse model of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in lab experiments is its high selectivity for JNK, which allows for more specific targeting of the pathway involved in neuronal cell death. However, a limitation of using N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

Future research on N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide could focus on its potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. In addition, further studies could investigate the optimal dosage and administration route for N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in order to maximize its therapeutic potential. Finally, research could explore the use of N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in combination with other neuroprotective agents to enhance its efficacy.

Méthodes De Synthèse

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form 2,5-dimethoxyphenyl 2-bromoacetate. This compound is then reacted with 2-oxo-2-pyrrolidin-1-yl ethylamine to form the corresponding amide. Finally, the amide is treated with benzenesulfonyl chloride to yield N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide.

Applications De Recherche Scientifique

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.

Propriétés

Formule moléculaire |

C22H28N2O7S |

|---|---|

Poids moléculaire |

464.5 g/mol |

Nom IUPAC |

N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |

InChI |

InChI=1S/C22H28N2O7S/c1-28-16-7-9-19(29-2)18(13-16)24(15-22(25)23-11-5-6-12-23)32(26,27)17-8-10-20(30-3)21(14-17)31-4/h7-10,13-14H,5-6,11-12,15H2,1-4H3 |

Clé InChI |

SCLQUZWOYNQPFQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

SMILES canonique |

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296925.png)

![N-[4-(acetylamino)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296927.png)

![N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296928.png)

![N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B296931.png)

![N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296932.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B296934.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B296938.png)

![4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296939.png)

![N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296940.png)

![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296941.png)

![N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296942.png)

![N-[4-(acetylamino)phenyl]-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B296949.png)